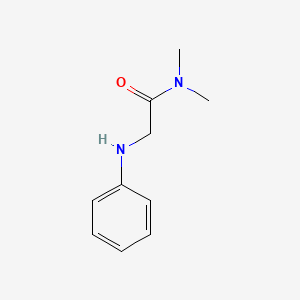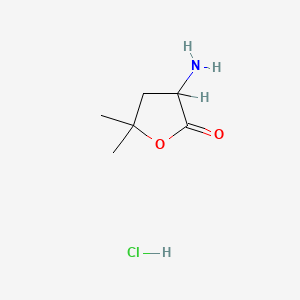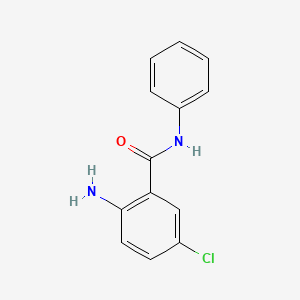
5-フェニルピロリジン-2-オン
概要
説明
5-Phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発のための汎用性の高い足場
5-フェニルピロリジン-2-オンの重要な構成要素である5員環のピロリジン環は、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . sp3-混成、分子の立体化学への寄与、環の非平面性による3次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性が高まります .
生物活性化合物の合成における役割
ピロリジン-2-オンは、天然および合成化合物の両方に存在する5員環のラクタムです . それは様々なアルカロイドの合成において重要な役割を果たしています およびスタチンとその誘導体などの珍しいβ-アミノ酸 .
抗菌活性
5-フェニルピロリジン-2-オンを含むピロリジン-2-オン誘導体は、抗菌活性を示しています . これにより、それらは新しい抗菌薬の開発のための潜在的な候補となります。
抗癌活性
ピロリジン-2-オン誘導体は、抗癌活性も示しています . これは、5-フェニルピロリジン-2-オンが新規抗癌療法の開発に使用できることを示唆しています。
抗炎症活性
ピロリジン-2-オン部分を有する化合物は、抗炎症特性を示すことが判明しています . これは、5-フェニルピロリジン-2-オンが炎症性疾患の治療に潜在的に使用できることを示しています。
抗うつ活性
ピロリジン-2-オン誘導体は、抗うつ活性を示しています . これは、5-フェニルピロリジン-2-オンがうつ病の治療における潜在的な用途について検討できることを示唆しています。
抗HCV活性
一部のピロリジン-2-オン誘導体は、抗HCV(C型肝炎ウイルス)活性を示しています . これは、5-フェニルピロリジン-2-オンがC型肝炎の新しい治療法の開発に潜在的に使用できることを示しています。
産業用途
5-フェニルピロリジン-2-オンは、潜在的な薬効に加えて、産業用途にも使用されています . たとえば、[(5-メチル-2-チエニル)メチレン]-5-フェニルピロリジン-2-オンの合成に使用されています .
作用機序
Target of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .
Mode of Action
The mode of action of 5-Phenylpyrrolidin-2-one involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process leads to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Result of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs in compounds possessing potent biological activities . These activities could potentially result from the action of 5-Phenylpyrrolidin-2-one.
生化学分析
Biochemical Properties
5-Phenylpyrrolidin-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, 5-Phenylpyrrolidin-2-one can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, it has been found to bind to specific proteins, altering their function and influencing cellular processes .
Cellular Effects
The effects of 5-Phenylpyrrolidin-2-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Phenylpyrrolidin-2-one can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, 5-Phenylpyrrolidin-2-one has been shown to impact the metabolic flux of key metabolites, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, 5-Phenylpyrrolidin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, 5-Phenylpyrrolidin-2-one can inhibit the activity of enzymes like acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic signaling . Additionally, it can activate or inhibit receptors, thereby modulating downstream signaling pathways. Changes in gene expression are also a key aspect of its molecular mechanism, as 5-Phenylpyrrolidin-2-one can influence the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Phenylpyrrolidin-2-one in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 5-Phenylpyrrolidin-2-one remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 5-Phenylpyrrolidin-2-one has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Phenylpyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, 5-Phenylpyrrolidin-2-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
5-Phenylpyrrolidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the cytochrome P450-mediated oxidation, which leads to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic pathways involved in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of 5-Phenylpyrrolidin-2-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It has been found to interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of 5-Phenylpyrrolidin-2-one in tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 5-Phenylpyrrolidin-2-one plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 5-Phenylpyrrolidin-2-one to specific organelles, where it can exert its effects on cellular processes . For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production .
特性
IUPAC Name |
5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22050-10-8 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22050-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?
A1: Two main synthetic approaches for 5-Phenylpyrrolidin-2-one are described in the provided research:
Q2: Has the crystal structure of any 5-Phenylpyrrolidin-2-one derivative been reported?
A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []
Q3: What biological activities have been associated with 5-Phenylpyrrolidin-2-one derivatives?
A3: Derivatives of 5-Phenylpyrrolidin-2-one, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.
Q4: Are there any chiral aspects associated with 5-Phenylpyrrolidin-2-one?
A4: The structure of 5-Phenylpyrrolidin-2-one possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from 5-Phenylpyrrolidin-2-one. This separation allowed for the determination of the absolute configuration of these compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)



![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)





![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

